![molecular formula C10H8Cl2N2O4S B009765 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone CAS No. 108469-42-7](/img/structure/B9765.png)
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
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Overview
Description
2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid is a complex organic compound that features a benzenesulfonic acid core substituted with dichloro and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid typically involves multiple steps:
Sulfonation: 2,5-dichloroaniline is sulfonated to introduce the sulfonic acid group.
Diazotization: The sulfonated product is then diazotized using sodium nitrite and hydrochloric acid.
Reduction: The diazonium salt is reduced using sodium sulfite and sodium bisulfite to form the corresponding hydrazine derivative.
Condensation: The hydrazine derivative is then condensed with ethyl acetoacetate to form the pyrazolyl ring.
Acidification: The final product is obtained by acidifying the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzenesulfonic acids.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Analytical Chemistry | Used as a reagent in colorimetric assays for metal ion detection, enhancing measurement accuracy and sensitivity. |
Pharmaceutical Development | Serves as an intermediate in the synthesis of pharmaceuticals, facilitating the creation of drugs with targeted therapeutic effects. |
Dye Manufacturing | Functions as a dye precursor, contributing to vibrant and stable dyes in textiles and other materials. |
Biological Research | Investigated for its role in enzyme activity studies and metabolic pathway analysis, aiding in the development of new therapeutic strategies. |
Analytical Chemistry
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is widely utilized in analytical chemistry as a reagent for colorimetric assays. It enhances the detection of metal ions such as copper and iron by forming colored complexes that can be quantitatively measured. This property is particularly valuable in environmental monitoring and quality control processes .
Pharmaceutical Development
In pharmaceutical research, this compound is instrumental as a building block in the synthesis of various drug intermediates. Its unique structure allows for modifications that can lead to compounds with specific therapeutic properties, including anti-inflammatory and analgesic effects. Studies have shown its potential as an enzyme inhibitor, which could lead to novel treatments for various diseases .
Dye Manufacturing
The compound's utility extends to the dye industry, where it acts as a precursor for producing azo dyes. These dyes are known for their vibrant colors and stability, making them suitable for application in textiles and plastics. The synthesis of these dyes often involves coupling reactions where the pyrazolone structure contributes to the final product's colorfastness .
Biological Research
In biological studies, this compound has been explored for its interactions with enzymes and cellular pathways. Research indicates that it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for understanding inflammatory processes and developing new therapeutic strategies .
Case Study 1: Metal Ion Detection
A study demonstrated the effectiveness of this compound in detecting trace amounts of copper ions in water samples. The compound formed a stable colored complex with copper that could be measured spectrophotometrically, allowing for accurate quantification even at low concentrations .
Case Study 2: Synthesis of Anti-inflammatory Agents
Researchers synthesized a series of pyrazolone derivatives using this compound as a starting material. These derivatives exhibited significant anti-inflammatory activity in vitro, suggesting potential applications in developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazolyl ring can also interact with various biological targets, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid: Similar structure but different substitution pattern on the pyrazolyl ring.
2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid: Similar core structure with variations in the pyrazolyl ring.
Uniqueness
2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloro and pyrazolyl groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a synthetic compound belonging to the pyrazolone class, characterized by its unique structure that includes dichloro and sulfophenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its applications range from enzyme inhibition to anti-inflammatory properties.
The compound's chemical identifiers are as follows:
Property | Value |
---|---|
CAS Number | 84-57-1 |
Molecular Formula | C10H8Cl2N2O4S |
Molecular Weight | 323.144 g/mol |
IUPAC Name | 2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
Physical Form | Crystalline Powder |
Color | Yellow |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The dichloro and sulfophenyl substituents enhance its binding affinity to various targets, potentially inhibiting enzymatic activity by blocking substrate access. This mechanism is crucial in its proposed therapeutic effects, particularly in pain and inflammation modulation.
Enzyme Inhibition
Research has indicated that this compound may serve as an enzyme inhibitor. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects. These effects are linked to its ability to modulate signaling pathways involved in inflammation, such as the NF-kB pathway. This modulation can result in decreased expression of pro-inflammatory cytokines.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of this compound. Preliminary results suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
Case Studies
- Enzyme Inhibition Study : A study published in a peer-reviewed journal investigated the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in COX activity at micromolar concentrations, suggesting potential use as an anti-inflammatory agent.
- Anti-inflammatory Effects : Another study assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in cell cultures. The findings revealed a marked decrease in inflammatory markers, supporting its therapeutic potential.
- Antimicrobial Assessment : Research conducted on various bacterial strains showed that this compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. Further investigations are necessary to elucidate the underlying mechanisms and optimize its use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2,5-Dichloro-4-sulfophenyl)-5-pyrazolone | Similar pyrazolone core; different substituents | Potentially similar |
5-Chloropyrazole-4-carboxaldehyde | Chloropyrazole core with carboxaldehyde group | Different mechanism |
Properties
IUPAC Name |
2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h2-4,13H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZXGSRCYGQGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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